3-[(6-Chloropyrazin-2-yl)oxy]propan-1-ol
Description
3-[(6-Chloropyrazin-2-yl)oxy]propan-1-ol is a heterocyclic compound featuring a pyrazine ring substituted with a chlorine atom at the 6-position, linked via an ether bond to a propan-1-ol chain. For example, Zhang et al. (2021) demonstrated the use of chloroacetyl chloride and triethylamine in esterification reactions for similar propargyl derivatives, suggesting possible synthetic routes for this compound .
Properties
IUPAC Name |
3-(6-chloropyrazin-2-yl)oxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c8-6-4-9-5-7(10-6)12-3-1-2-11/h4-5,11H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFUQQKHBUNKGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) Approach
- Starting Materials : 6-Chloropyrazin-2-ol or 6-chloropyrazin-2-halide derivatives and 3-bromopropan-1-ol or equivalent hydroxyalkyl halides.
- Reaction Conditions : The reaction is carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the alcohol and generate the alkoxide nucleophile.
- Mechanism : The alkoxide attacks the electrophilic carbon on the pyrazine ring bearing the chlorine substituent, displacing the chloride ion and forming the ether linkage.
- Typical Reaction Parameters :
- Temperature: 60–120 °C
- Time: 4–24 hours
- Molar ratios: 1:1 to 1:1.5 (pyrazine derivative to hydroxyalkyl halide)
- Yield : Moderate to high yields (50–85%) depending on reaction optimization.
Palladium-Catalyzed Coupling Reactions (Buchwald–Hartwig Etherification)
- Starting Materials : 6-Chloropyrazine derivatives and 3-hydroxypropan-1-ol.
- Catalysts : Palladium complexes such as Pd(dppf)Cl2 used with appropriate ligands.
- Base : Potassium carbonate or cesium carbonate.
- Solvent : 1,4-Dioxane or toluene.
- Reaction Conditions : Heating at 90–110 °C for 2–6 hours under inert atmosphere.
- Advantages : High selectivity and yields, mild conditions compared to SNAr.
- Reported Yield : Around 50–70% with high purity products.
- Example : A related synthesis involving Pd(dppf)Cl2 catalysis in 1,4-dioxane with K2CO3 at 110 °C for 2 hours yielded a pyrazinyl ether intermediate at 51.3% yield and 94.8% purity.
Halogen Exchange and Subsequent Ether Formation
- Procedure : Conversion of 6-chloropyrazine to a more reactive halide (e.g., bromide or iodide) followed by nucleophilic substitution with 3-hydroxypropan-1-ol.
- Reagents : Halogen exchange reagents such as sodium iodide in acetone.
- Reaction Conditions : Room temperature to reflux, 6–12 hours.
- Outcome : Enhanced reactivity of the halide facilitates ether formation with better yields.
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Catalysts | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| SNAr (Base-promoted) | 6-Chloropyrazin-2-halide, K2CO3 | DMF/DMSO | 60–120 | 4–24 h | 50–85 | Simple, cost-effective, moderate yields |
| Pd-Catalyzed Buchwald–Hartwig | Pd(dppf)Cl2, K2CO3 | 1,4-Dioxane | 90–110 | 2–6 h | 50–70 | High selectivity, mild conditions |
| Halogen Exchange + SNAr | NaI (for halogen exchange), K2CO3 | Acetone/DMF | RT–Reflux | 6–12 h | 60–75 | Improved reactivity via halogen exchange |
Research Findings and Optimization Notes
- Base Selection : Potassium carbonate is commonly preferred for its moderate basicity and compatibility with palladium catalysts.
- Solvent Effects : Polar aprotic solvents favor nucleophilic substitution by stabilizing ionic intermediates.
- Temperature Control : Elevated temperatures accelerate reaction rates but may lead to side reactions; optimization is critical.
- Catalyst Loading : Palladium catalyst loading around 5 mol% balances cost and efficiency.
- Purification : Column chromatography on silica gel with petroleum ether/ethyl acetate mixtures is effective for product isolation.
- Purity : Reported purities typically exceed 90% after purification.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Major Products Formed:
Oxidation: The oxidation of 3-[(6-Chloropyrazin-2-yl)oxy]propan-1-ol can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and in the study of reaction mechanisms. Biology: It can be utilized in biological assays to investigate enzyme activities and binding interactions. Medicine: Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-[(6-Chloropyrazin-2-yl)oxy]propan-1-ol exerts its effects depends on its specific application. For example, in biological assays, it may interact with enzymes or receptors, leading to modulation of their activities. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
The following table highlights key structural analogs and their differences:
Key Observations :
- Reactivity : Propargyl esters (e.g., 2a) exhibit higher electrophilicity at the carbonyl carbon compared to the ether-linked alcohol in the target compound, influencing their utility in click chemistry or nucleophilic substitutions .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-[(6-Chloropyrazin-2-yl)oxy]propan-1-ol, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves nucleophilic substitution between 6-chloropyrazin-2-ol and a propanol derivative under controlled conditions. For example, reactions may require anhydrous solvents (e.g., THF or DMF), catalytic bases (e.g., K₂CO₃), and temperatures between 60–80°C to maximize yield .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry, solvent polarity, and reaction time to minimize by-products (e.g., dimerization of pyrazine intermediates). Purification often involves column chromatography with gradients of ethyl acetate/hexane .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the pyrazine ring substitution pattern and the propanol linker. Key peaks include:
- ¹H NMR : δ 8.2–8.4 ppm (pyrazine protons), δ 4.5–4.7 ppm (–O–CH₂–), δ 3.6–3.8 ppm (–CH₂–OH) .
- ¹³C NMR : Peaks near 160 ppm (C–O) and 150–155 ppm (pyrazine carbons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or GC-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
Q. What are the reported physical properties, and how do they influence experimental design?
- Key Data (from analogous compounds):
| Property | Value | Source |
|---|---|---|
| Melting Point | ~25°C (variable) | |
| Boiling Point | 329°C (estimated) | |
| Solubility | Limited in H₂O |
- Handling Recommendations : Store at 2–8°C in anhydrous conditions to prevent hydrolysis. Use inert atmospheres (N₂/Ar) during synthesis due to potential sensitivity to moisture .
Advanced Research Questions
Q. How can computational modeling predict reactivity or biological interactions of this compound?
- Approach :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites on the pyrazine ring .
- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). Focus on hydrogen bonding via the hydroxyl group and π-π stacking of the pyrazine ring .
- Validation : Compare computational results with experimental bioactivity assays (e.g., enzyme inhibition studies) .
Q. How to address discrepancies in reported bioactivity data across studies?
- Case Study : Conflicting antifungal activity reports may arise from variations in:
- Assay Conditions : pH, temperature, or solvent systems (DMSO vs. aqueous buffers) affecting solubility .
- Strain Variability : Test against standardized microbial strains (e.g., ATCC cultures) and include positive controls (e.g., fluconazole) .
- Resolution : Perform dose-response curves (IC₅₀/EC₅₀) under harmonized protocols and publish raw data for cross-validation .
Q. What strategies ensure stability during long-term storage or under reactive conditions?
- Degradation Pathways : Hydrolysis of the ether (–O–) linkage under acidic/basic conditions or UV exposure .
- Preventive Measures :
- Storage : Use amber vials at –20°C with desiccants (silica gel) .
- Stability Testing : Accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring .
Data Contradiction Analysis
Q. Why are some physical properties (e.g., logP, vapor pressure) unreported or inconsistent?
- Root Cause : Limited experimental data due to the compound's niche research applications. For example, logP values are often estimated via software (e.g., ChemAxon) rather than measured .
- Mitigation : Conduct systematic measurements (e.g., shake-flask method for logP) and report conditions (temperature, solvent) to standardize data .
Methodological Resources
- Safety Protocols : Follow OSHA/GHS guidelines for handling irritants (skin/eye protection, fume hoods) .
- Synthetic Reproducibility : Document reaction parameters (e.g., exact molar ratios, solvent purity) to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
